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Compound of Interest

Compound Name: Meayamycin

Cat. No.: B1256378 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the potent anti-cancer agent,

Meayamycin. With activity in the picomolar range, this synthetic analog of the natural product

FR901464 presents a compelling case for further investigation and development. This

document outlines its mechanism of action, summarizes its potent activity against a range of

cancer cell lines, details key experimental protocols for its evaluation, and visualizes its

molecular interactions and experimental workflows.

Core Mechanism of Action: Inhibition of Pre-mRNA
Splicing
Meayamycin exerts its potent cytotoxic effects by targeting a fundamental cellular process:

pre-mRNA splicing. It specifically binds to the Splicing Factor 3b (SF3b) complex, a critical

component of the U2 small nuclear ribonucleoprotein (snRNP) in the spliceosome.[1][2][3] This

binding event disrupts the normal splicing process, leading to an accumulation of unspliced

pre-mRNA and ultimately, cell death.[1][2][4] Time-dependence studies have suggested that

Meayamycin may form a covalent bond with its target protein(s), contributing to its sustained

inhibitory activity.[1][2]

The following diagram illustrates the proposed mechanism of action:
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Meayamycin's inhibition of the SF3b complex disrupts pre-mRNA splicing.

Quantitative Data: Potency and Stability

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b1256378?utm_src=pdf-body-img
https://www.benchchem.com/product/b1256378?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1256378?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Meayamycin demonstrates exceptional potency against a variety of human cancer cell lines,

with IC50 values in the picomolar range.[1] Notably, it is reported to be two orders of magnitude

more potent than its parent compound, FR901464, against MCF-7 human breast cancer cells.

[1][2] A key advantage of Meayamycin is its enhanced stability in cell culture media, with a

half-life of 37 hours, significantly longer than the 45-minute half-life of FR901464.[1] This

increased stability likely contributes to its superior potency in cellular assays.

Cell Line Cancer Type Meayamycin IC50 (pM)

MCF-7 Breast Cancer
Data not explicitly provided,

but noted as highly sensitive[1]

HCT-116 Colon Cancer
Data not explicitly provided,

but noted as highly sensitive[1]

MDA-MB-231 Breast Cancer

Noted as more sensitive to

Meayamycin than

pladienolide[1]

A549 Lung Cancer
Less sensitive than to

pladienolide, but still potent[1]

DU-145 Prostate Cancer
Less sensitive than to

pladienolide[1]

Precise picomolar IC50 values from the primary literature can be inserted here as available.

Experimental Protocols
Growth Inhibition Assay
This protocol outlines the methodology to determine the concentration-dependent growth

inhibition of cancer cells by Meayamycin.
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Workflow for determining the IC50 of Meayamycin.

Methodology:
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Compound Preparation: Dissolve Meayamycin in DMSO to create a 10 mM stock solution

and store at -20°C.[1] On the day of the experiment, prepare serial dilutions in RPMI 1640

medium containing 2% DMSO to achieve 2x the desired final concentrations.[1]

Cell Culture: Seed cancer cells in 96-well plates at an appropriate density and allow them to

adhere for 24 hours.

Treatment: Add the prepared 2x Meayamycin solutions to the respective wells. Include

control wells treated with medium containing 2% DMSO.[1]

Incubation: Incubate the plates for 96 hours at 37°C in a humidified atmosphere with 5%

CO2.

Viability Assessment: Measure cell viability using a standard method such as the MTS assay

or CellTiter-Glo® Luminescent Cell Viability Assay.

Data Analysis: Calculate the percentage of cell growth inhibition relative to the DMSO control

and plot the results against the logarithm of the Meayamycin concentration to determine the

IC50 value.

Reversibility of Meayamycin-Induced Cell Growth
Inhibition
This experiment aims to determine if the effects of Meayamycin are reversible upon its

removal.

Methodology:

Cell Seeding and Initial Treatment: Seed A549 cells and treat with various concentrations of

Meayamycin as described in the Growth Inhibition Assay.

Compound Removal: After an 8-hour incubation period, remove the medium containing

Meayamycin.[1]

Wash and Fresh Medium: Wash the cells with fresh medium to remove any residual

compound and then add fresh, compound-free medium.
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Continued Incubation: Incubate the cells for an additional 88 hours.[1]

Viability Assessment: Measure cell viability at the 96-hour time point (8 hours with compound

+ 88 hours without).[1]

Comparison: Compare the concentration-dependent growth inhibition curve from this

experiment to that of cells treated continuously with Meayamycin for 96 hours.[1] Similar

curves suggest that the binding of Meayamycin is effectively irreversible or induces

irreversible cellular events.[1]

Downstream Cellular Consequences
Inhibition of pre-mRNA splicing by Meayamycin leads to significant downstream effects,

including the induction of apoptosis. One identified pathway involves the regulation of the MCL-

1 gene, which encodes both the anti-apoptotic Mcl-1L and the pro-apoptotic Mcl-1S proteins.[5]

Treatment with Meayamycin B, a potent analog, has been shown to decrease the expression

of Mcl-1L and increase the expression of Mcl-1S, thereby shifting the balance towards

apoptosis.[5]

While Meayamycin has been observed to increase p53 levels, its antiproliferative activity is not

dependent on this tumor suppressor protein, as both wild-type and p53-deficient HCT116 cells

exhibit equal sensitivity to the compound.[1]
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Meayamycin's effect on Mcl-1 splicing promotes apoptosis.

Conclusion and Future Directions
Meayamycin is a highly potent anti-cancer agent with a well-defined mechanism of action

targeting the spliceosome. Its picomolar activity, enhanced stability, and efficacy against

multidrug-resistant cells make it a promising lead for the development of novel cancer

therapeutics.[1][2] Future research should focus on elucidating the full spectrum of splicing

events modulated by Meayamycin, its in vivo efficacy and pharmacokinetic profile, and the

identification of biomarkers to predict tumor sensitivity. The detailed experimental protocols and

mechanistic insights provided in this guide serve as a valuable resource for researchers

dedicated to advancing our understanding and application of this remarkable molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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